molecular formula C13H15N5O4S B2691968 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 869068-34-8

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2691968
CAS RN: 869068-34-8
M. Wt: 337.35
InChI Key: ODCJLCQAEPGIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has an acetamide group (-NHCOCH3), a sulfanyl group (-SH), and a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,2,4-triazine ring. One common method for synthesizing 1,2,4-triazines involves the reaction of a 1,3-dicarbonyl compound with hydrazine and a suitable electrophile .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazine ring is a heterocyclic ring, meaning it contains atoms of different elements (in this case, carbon and nitrogen). The sulfanyl group is a sulfur atom bonded to a hydrogen atom, and the acetamide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amino group (-NH2) could act as a base or a nucleophile in various reactions. The carbonyl group in the acetamide could be reduced to an alcohol or reacted with a nucleophile. The sulfanyl group could potentially be oxidized to a sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the acetamide would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research into the chemical synthesis and structural analysis of triazine derivatives, including those related to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, has been extensive. One study detailed the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones through cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives, indicating a methodological approach to generating triazine derivatives with potential for diverse scientific applications (Chau, Malanda, & Milcent, 1997).

Antiviral and Antimalarial Potential

The antimalarial and potential antiviral applications of sulfonamide derivatives, structurally similar to the subject compound, have been investigated. One study focused on the antimalarial sulfonamides against COVID-19, utilizing computational calculations and molecular docking studies to explore their efficacy. The research highlighted the structural features contributing to their biological activity, demonstrating the compound's relevance in the search for effective treatments against infectious diseases (Fahim & Ismael, 2021).

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have been extensively studied. For instance, compounds derived from triazine, including structures akin to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, have been synthesized and tested for their effectiveness against various bacterial and fungal strains. Such studies provide insights into the compound's potential for developing new antimicrobial agents (Patel & Shaikh, 2011).

Chemiluminescence and Photophysical Properties

The chemiluminescence properties of sulfanyl-substituted bicyclic dioxetanes, related to the chemical structure of interest, have been explored. Research into base-induced decomposition of these compounds has provided valuable insights into their photophysical properties, with potential applications in analytical chemistry and biological imaging (Watanabe et al., 2010).

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities .

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-21-8-3-4-10(22-2)9(5-8)16-11(19)7-23-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCJLCQAEPGIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.